(E)-but-2-enedioic acid;N-(3-hydroxypropyl)-N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
The compound comprises two distinct moieties:
- (E)-but-2-enedioic acid (fumaric acid): A trans-configured dicarboxylic acid with applications in polymer synthesis and pharmaceuticals due to its stability and low solubility in water .
- N-(3-hydroxypropyl)-N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide: A substituted acetamide featuring a 4-phenylpiperazine group (common in CNS-targeting drugs), a 3-hydroxypropyl chain (enhancing hydrophilicity), and a 2-nitrophenyl group (electron-withdrawing, influencing reactivity and bioavailability).
Properties
CAS No. |
119017-78-6 |
|---|---|
Molecular Formula |
C29H34N4O12 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-(3-hydroxypropyl)-N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C21H26N4O4.2C4H4O4/c26-16-6-11-24(19-9-4-5-10-20(19)25(28)29)21(27)17-22-12-14-23(15-13-22)18-7-2-1-3-8-18;2*5-3(6)1-2-4(7)8/h1-5,7-10,26H,6,11-17H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
PNOGGQBDVZVDOD-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=CC=CC=C2)CC(=O)N(C3=CC=CC=C3[N+](=O)[O-])CCCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CC(=O)N(CCCO)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of (E)-but-2-enedioic Acid Derivatives
Key Compounds :
N,N-dipropyl-2-{4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}acetamide (2Z)-but-2-enedioate (): Diacid isomer: (Z)-but-2-enedioic acid (maleic acid, cis-configuration). Acetamide substituents: Dipropyl groups, trimethoxyphenyl-propenoyl, and piperazine. Properties: Higher water solubility than fumarate due to cis-isomer , with trimethoxyphenyl groups associated with anticancer activity.
(Z)-but-2-enedioic Acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide (): Diacid isomer: (Z)-but-2-enedioic acid. Acetamide substituents: Ethylpyrrolidinylmethyl and methoxypyrimidine.
(E)-but-2-enedioic acid,N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide (): Diacid isomer: (E)-but-2-enedioic acid. Acetamide substituents: Diethylaminopropyl and diphenylpyrazolyl. Properties: Similar trans-diacid stability; pyrazole groups may enhance anti-inflammatory activity.
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Target Compound vs. Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
